Clopidogrel Related Compound C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (2S)-2-(2-chlorophenyl)-2-(5,7-dihydro-4H-thieno[2,3-c]pyridin-6-yl)acetate;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2S.H2O4S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-11-7-9-21-14(11)10-18;1-5(2,3)4/h2-5,7,9,15H,6,8,10H2,1H3;(H2,1,2,3,4)/t15-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOBRAVZUNXGOIX-RSAXXLAASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)SC=C3.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC3=C(C2)SC=C3.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Clopidogrel (B1663587) Related Compound C, an important impurity in the manufacturing of the antiplatelet agent Clopidogrel. This document details its chemical identity, synthesis, analytical methodologies for its detection and quantification, and its specified limits in pharmaceutical products, serving as a vital resource for professionals in pharmaceutical research and development.

Chemical Identity and Properties

Clopidogrel Related Compound C is chemically identified as the (R)-enantiomer of Clopidogrel. It is a critical reference standard used in the quality control of Clopidogrel bisulfate, as stipulated by both the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).[1][2][3] Its presence and quantity are carefully monitored to ensure the safety and efficacy of the final drug product.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Systematic Name (EP) | Methyl (2R)-2-(2-chlorophenyl)-2-[6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]acetate sulfate[1][2] |

| Systematic Name (USP) | Methyl (-)-(R)-(o-chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetate sulfate[1] |

| Common Synonyms | Clopidogrel EP Impurity C, Clopidogrel USP Related Compound C, Clopidogrel Bisulfate R-Isomer[1][2][4] |

| CAS Number | 120202-71-3[1][3][5] |

| Molecular Formula | C₁₆H₁₆ClNO₂S · H₂SO₄[1][3][6] |

| Molecular Weight | 419.90 g/mol [3][7] |

| Form | Powder |

| Storage Temperature | 2-8°C[4] |

Stereochemical Relationship

Clopidogrel is the (S)-enantiomer, which is the therapeutically active form of the drug. This compound is the corresponding (R)-enantiomer. The stereochemical difference is crucial as it can affect the pharmacological and toxicological properties of the drug.

Synthesis and Formation

This compound is primarily formed as an impurity during the synthesis of Clopidogrel. It can be synthesized for use as a reference standard through the resolution of racemic Clopidogrel.

Experimental Protocol: Synthesis of this compound

A patented method for synthesizing this compound involves the resolution of racemic clopidogrel hydrochloride.[8] The general steps are outlined below:

-

Resolution of Racemic Clopidogrel: Racemic clopidogrel hydrochloride is treated with L-(-)-camphorsulfonic acid in a suitable organic solvent, such as ethyl acetate. This leads to the precipitation of the dextrorotatory clopidogrel L-(-)-camphorsulfonate salt, which is removed by filtration.[8]

-

Isolation of the Levorotatory Enantiomer: The mother liquor, now enriched with the levorotatory enantiomer, is treated with D-(+)-camphorsulfonic acid. This causes the precipitation and crystallization of the levorotatory clopidogrel D-(+)-camphorsulfonate salt.[8]

-

Salt Formation: The isolated D-(+)-camphorsulfonate salt of the levorotatory clopidogrel is then treated with sulfuric acid to form the final product, this compound (L-clopidogrel bisulfate).[8]

The reaction temperature for the crystallization of the desired compound is typically maintained between -20°C and 5°C.[8]

Analytical Methodologies

The primary analytical technique for the identification and quantification of this compound in pharmaceutical samples is High-Performance Liquid Chromatography (HPLC).

Table 2: HPLC Method for the Analysis of Clopidogrel and its Related Compounds

| Parameter | Description |

| Mode | Reverse Phase HPLC |

| Column | Kromasil 100 C18[9] |

| Mobile Phase A | 0.1% Trifluoroacetic acid in water[9] |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile[9] |

| Gradient | T0.01/80:20 (A:B), T25/50:50 (A:B), T26/80:20 (A:B), T35/80:20 (A:B)[9] |

| Flow Rate | 1.0 mL/min[9] |

| Column Temperature | 45°C[9] |

| Detector | UV at 220 nm[9] |

| Injection Volume | 10 µL |

This method is designed to be stability-indicating, capable of separating Clopidogrel from its related compounds, including Compound C, and any degradation products that may form during stability studies.[9]

Pharmacopoeial Standards and Acceptance Criteria

Regulatory bodies like the USP and EP have established limits for impurities in drug substances and products to ensure their quality and safety.

Table 3: Pharmacopoeial Information for this compound

| Pharmacopoeia | Designation | Use |

| USP | This compound RS | Used in quality tests and assays for Clopidogrel Bisulfate and Clopidogrel Tablets.[3][10] |

| EP | Clopidogrel EP Impurity C | Reference standard for quality control.[1][2] |

The United States Pharmacopeia specifies acceptance criteria for related compounds in Clopidogrel Bisulfate, with specific limits for individual and total impurities.[10]

General Workflow for Synthesis and Analysis

The following diagram illustrates the general workflow from the synthesis of racemic Clopidogrel to the analysis of this compound.

This guide provides essential technical information for professionals involved in the development, manufacturing, and quality control of Clopidogrel. Understanding the nature, synthesis, and analysis of this compound is paramount for ensuring the quality and safety of this widely used medication.

References

- 1. Clopidogrel EP Impurity C | 120202-71-3 | SynZeal [synzeal.com]

- 2. Clopidogrel EP Impurity C | 120202-71-3 [chemicea.com]

- 3. This compound USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]

- 4. karpschem.in [karpschem.in]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. store.usp.org [store.usp.org]

- 7. Clopidogrel EP Impurity C | CAS No- 120202-71-3 | Simson Pharma Limited [simsonpharma.com]

- 8. CN101787033B - Method for synthesizing related substance C of clopidogrel hydrogen sulfate - Google Patents [patents.google.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. drugfuture.com [drugfuture.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Clopidogrel (B1663587) Related Compound C, a critical impurity in the manufacturing of the antiplatelet agent Clopidogrel. This document details its chemical structure, physicochemical properties, and established analytical methodologies for its identification and quantification. Experimental protocols for synthesis and analysis are provided, alongside a discussion of its known biological effects. This guide serves as an essential resource for researchers and professionals involved in the development, manufacturing, and quality control of Clopidogrel.

Introduction

Clopidogrel is a widely prescribed thienopyridine-class antiplatelet agent used to prevent blood clots in patients with a history of heart attack or stroke. The therapeutic efficacy of Clopidogrel is attributed to its (S)-enantiomer. During the synthesis of Clopidogrel, the formation of the (R)-enantiomer, designated as Clopidogrel Related Compound C, is a key concern. As a process-related impurity, its presence must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product. This guide provides an in-depth analysis of the chemical and physical properties of this compound.

Chemical Structure and Identification

This compound is the (R)-enantiomer of Clopidogrel. Its chemical structure and key identifiers are presented below.

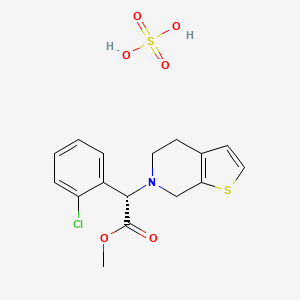

Chemical Structure:

Figure 1: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | methyl (2R)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate |

| Synonyms | (R)-Clopidogrel, (-)-Clopidogrel, Clopidogrel Impurity C |

| CAS Number | 120202-69-9 (free base)[1], 120202-71-3 (hydrogen sulfate)[2] |

| Molecular Formula | C16H16ClNO2S[1] |

| InChI Key | GKTWGGQPFAXNFI-OAHLLOKOSA-N[1] |

| SMILES | COC(=O)--INVALID-LINK--N2CCC3=C(C2)C=CS3[1] |

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided in the table below.

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 321.82 g/mol (free base) | [1] |

| 419.90 g/mol (hydrogen sulfate) | [2] | |

| Appearance | White to off-white solid | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in methanol (B129727) and acetonitrile | |

| pKa | Not available | |

| LogP | Not available |

Spectroscopic Data

While comprehensive, dedicated spectra for this compound are not widely published, data can be inferred from analyses of Clopidogrel and its related substances. A Certificate of Analysis for a reference standard confirms that the ¹H-NMR and Mass spectra conform to the structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be very similar to that of (S)-Clopidogrel, with characteristic signals for the aromatic protons of the chlorophenyl ring, the thienopyridine ring system, the methylene (B1212753) protons, and the methyl ester group. The key difference will be the spatial orientation of the chiral center, which may lead to subtle shifts in a chiral environment.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Similar to the ¹H NMR, the ¹³C NMR spectrum will closely resemble that of the (S)-enantiomer. Solid-state NMR has been used to differentiate between polymorphic forms of clopidogrel salts, showing distinct peaks in the aromatic region.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit characteristic absorption bands for the C=O stretching of the ester group (around 1750 cm⁻¹), C-Cl stretching, and vibrations associated with the aromatic and heterocyclic rings.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would be consistent with the structure, showing characteristic losses of the methyl ester and other fragments.

Experimental Protocols

Synthesis

A common method for obtaining this compound involves the resolution of racemic Clopidogrel.

Protocol: Resolution of Racemic Clopidogrel

-

Preparation of Racemic Clopidogrel Bisulfate: Racemic clopidogrel is synthesized and then converted to its bisulfate salt.[3]

-

Chiral Resolution: The racemic mixture is resolved using a chiral resolving agent, such as L-camphorsulfonic acid. The (S)-enantiomer preferentially crystallizes as the camphor (B46023) sulfonate salt.

-

Isolation of (R)-enantiomer: The mother liquor, enriched with the (R)-enantiomer, is then treated to isolate this compound.[3]

Logical Flow of Synthesis and Resolution:

Figure 2: Synthesis and resolution workflow for obtaining this compound.

Analytical Methods

The primary analytical challenge is the separation and quantification of the (R)- and (S)-enantiomers of Clopidogrel. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the most common technique.

Protocol: Chiral HPLC Method for Enantiomeric Separation

-

Column: A cellulose-based chiral stationary phase, such as Chiralcel OJ-RH (150 x 4.6 mm, 5 µm), is effective.[4][5]

-

Mobile Phase: A mixture of methanol and water (e.g., 100:15 v/v) can be used for reversed-phase separation.[4][5] For normal-phase separation, a mobile phase of hexane (B92381) and ethanol (B145695) may be employed.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at 220 nm is suitable.[5]

-

Retention Times: Under specific conditions, the (R)- and (S)-enantiomers will have distinct retention times, allowing for their separation and quantification. For example, one study reported retention times of 14.9 minutes for the (S)-enantiomer and 20.4 minutes for the (R)-enantiomer.[6]

Workflow for Analytical Method Validation:

Figure 3: Logical workflow for the validation of an analytical method for this compound.

Biological Activity and Significance

This compound is considered the biologically inactive enantiomer of Clopidogrel.[7] It does not exhibit the antiplatelet aggregation activity that is characteristic of the (S)-enantiomer.[7] The therapeutic effect of Clopidogrel is solely attributed to the (S)-form, which is a prodrug that is metabolized in the liver to its active thiol metabolite. This active metabolite irreversibly binds to the P2Y12 receptor on platelets, inhibiting ADP-induced platelet aggregation.

While devoid of therapeutic activity, studies in animals have indicated that high doses of the (R)-enantiomer may be associated with convulsions.[7] Therefore, controlling the level of this compound in the final drug product is crucial for safety. Regulatory bodies like the United States Pharmacopeia (USP) set strict limits for this impurity.

Metabolic Pathway of Clopidogrel (Illustrative):

Figure 4: Simplified signaling pathway illustrating the differential activity of Clopidogrel enantiomers.

Conclusion

This compound, the (R)-enantiomer of Clopidogrel, is a critical process-related impurity that requires rigorous control during drug manufacturing. This technical guide has provided a detailed overview of its chemical structure, physicochemical properties, and analytical methodologies. The provided experimental protocols and diagrams offer a practical resource for scientists and researchers in the pharmaceutical industry. A thorough understanding of the characteristics and analysis of this compound is paramount for ensuring the quality, safety, and efficacy of Clopidogrel-based therapies.

References

- 1. WO2008034912A2 - Process for the synthesis of clopidogrel and new forms of pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]

- 2. This compound USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Development of a high-performance liquid chromatography method for the simultaneous determination of chiral impurities and assay of (S)-clopidogrel using a cellulose-based chiral stationary phase in methanol/water mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chiral Stability of an Extemporaneously Prepared Clopidogrel Bisulfate Oral Suspension - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholar.unair.ac.id [scholar.unair.ac.id]

Synthesis pathway for Clopidogrel EP Impurity C

An In-depth Technical Guide to the Synthesis of Clopidogrel (B1663587) EP Impurity C

Introduction

Clopidogrel is a potent antiplatelet agent widely used in the prevention of thrombotic events. Its therapeutic activity resides in the (S)-enantiomer. Clopidogrel EP Impurity C is the (R)-enantiomer of Clopidogrel, which is devoid of anti-aggregating activity and is considered a chiral impurity.[][2] The control of this impurity is crucial for ensuring the quality and safety of the final drug product. This guide provides a detailed overview of a common synthetic pathway for Clopidogrel EP Impurity C, focusing on the preparation of key intermediates, the formation of the racemic compound, and the subsequent chiral resolution to isolate the (R)-enantiomer.[][3]

Overall Synthesis Pathway

The synthesis of Clopidogrel EP Impurity C can be broadly divided into three main stages:

-

Synthesis of the core heterocyclic intermediate: 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine (B1352387).

-

Synthesis of racemic Clopidogrel: Condensation of the thienopyridine core with an appropriate side chain.

-

Chiral Resolution: Separation of the (R)- and (S)-enantiomers to isolate Clopidogrel EP Impurity C.

Figure 1: Overall synthetic pathway for Clopidogrel EP Impurity C.

Stage 1: Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride

The synthesis of the thienopyridine core is a critical first step. A common and efficient method is the Pictet-Spengler reaction of 2-thienylethylamine with formaldehyde, followed by cyclization in an acidic medium.[4][5]

Experimental Protocol

Method 1: Dichloroethane and HCl in Dimethylformamide [4]

-

To a 1-liter reaction vessel equipped with a Dean-Stark apparatus, add 100 g of 2-thienylethylamine and 600 mL of dichloroethane.

-

Stir the mixture for 5 minutes and then add 26.4 g of polyoxymethylene.

-

Heat the reaction mixture to reflux and continuously remove the water formed during the reaction.

-

After 4 hours, cool the mixture to 30°C and add 133 mL of a 6.6N solution of hydrochloric acid in dimethylformamide.

-

Heat the mixture to 70°C and maintain for 4 hours.

-

Cool the reaction to 15°C to allow for crystallization.

-

Filter the resulting solid, wash with dichloroethane, and dry under vacuum at 30-40°C to obtain 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride.

Method 2: Aqueous Formaldehyde and Ethanolic HCl [5]

-

In a reaction flask, add water, formaldehyde, and 2-thienylethylamine.

-

Heat the mixture to 50-55°C and maintain for 20-30 hours.

-

After the reaction is complete, extract the reaction liquid with dichloroethane. Combine the organic layers and wash with saturated saline solution.

-

Evaporate the organic layer under reduced pressure to obtain the intermediate imine.

-

To the imine in a reaction bottle, add ethanolic hydrogen chloride and water.

-

Heat to 65-75°C and maintain the temperature. Add activated carbon, hold the temperature, and then filter.

-

Cool the filtrate to 0-5°C and maintain for 1-2 hours to induce crystallization.

-

Filter the solid and dry the filter cake in an oven to obtain the final product.

Data Presentation

| Parameter | Method 1 |

| Starting Material | 2-Thienylethylamine (100 g) |

| Reagents | Polyoxymethylene, Dichloroethane, HCl in DMF |

| Yield | 120 g |

| Purity | 99% |

Stage 2: Synthesis of Racemic Clopidogrel

The synthesis of racemic clopidogrel can be achieved through various routes. One established method is the Strecker synthesis, which involves the condensation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, o-chlorobenzaldehyde, and a cyanide source, followed by hydrolysis and esterification.

Experimental Protocol (Strecker Synthesis Approach)[6]

-

Formation of Cyano Intermediate: A solution of o-chlorobenzaldehyde and 4,5,6,7-tetrahydrothieno[3,2-c]pyridine is added to an aqueous solution of sodium cyanide at 25-35°C.

-

Conversion to Amide: The resulting cyano intermediate is converted in situ to the corresponding amide.

-

Esterification to Racemic Clopidogrel: The amide is then subjected to reaction in methanol (B129727) with an acidic reagent (e.g., sulfuric acid and dimethyl sulfate) at elevated temperatures (around 70°C) for an extended period (e.g., 35 hours).

-

Work-up: After cooling, the reaction mixture is diluted with dichloromethane (B109758) and water. The layers are separated, and the aqueous phase is extracted with dichloromethane. The combined organic layers are washed, dried, and the solvent is evaporated to yield crude racemic Clopidogrel.

Data Presentation

| Parameter | Strecker Synthesis Approach |

| Key Intermediates | Cyano and Amide intermediates |

| Yield (Amide) | 92% (over two steps) |

| Purity (Amide) | 98% |

Stage 3: Chiral Resolution to Obtain Clopidogrel EP Impurity C

The final and most critical stage is the separation of the (R)-enantiomer (Impurity C) from the racemic mixture. This is typically achieved by fractional crystallization using a chiral resolving agent.[6]

References

- 2. veeprho.com [veeprho.com]

- 3. Clopidogrel EP Impurity C | 120202-71-3 | SynZeal [synzeal.com]

- 4. Page loading... [guidechem.com]

- 5. CN102432626A - Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride - Google Patents [patents.google.com]

- 6. CN101787033B - Method for synthesizing related substance C of clopidogrel hydrogen sulfate - Google Patents [patents.google.com]

In-Depth Technical Guide: Characterization of R-(-)-Clopidogrel Hydrogen Sulfate (CAS Number 120202-71-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data for the compound with CAS number 120202-71-3, identified as R-(-)-Clopidogrel Hydrogen Sulfate (B86663). This compound is a known impurity and the R-enantiomer of the active pharmaceutical ingredient Clopidogrel, a potent antiplatelet agent. This document outlines its physicochemical properties, spectral characterization, biological activity, and detailed experimental protocols relevant to its analysis.

Core Compound Information

R-(-)-Clopidogrel Hydrogen Sulfate is the R-enantiomer of Clopidogrel, an irreversible antagonist of the P2Y12 receptor.[1] While the S-enantiomer is the active moiety responsible for the therapeutic antiplatelet effect, the R-enantiomer is considered an impurity in the final drug product.[2][3] Understanding its characteristics is crucial for quality control and regulatory purposes in drug manufacturing.

Physicochemical Properties

A summary of the key physicochemical properties of R-(-)-Clopidogrel Hydrogen Sulfate is presented in Table 1.

| Property | Value | References |

| CAS Number | 120202-71-3 | [1][4] |

| Synonyms | Clopidogrel impurity 1, Clopidogrel EP Impurity C, Clopidogrel USP Related Compound C, R-(-)-Clopidogrel Hydrogen Sulfate | [2][4] |

| Molecular Formula | C₁₆H₁₈ClNO₆S₂ | [1][4] |

| Molecular Weight | 419.89 g/mol | [4][5] |

| IUPAC Name | Methyl (2R)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;sulfuric acid | [6][7] |

| Melting Point | 47-49°C | [3] |

| Storage | 2-8°C, stored under inert atmosphere | [3][8] |

| Appearance | White to off-white powder | [8] |

| Purity | ≥97% | [4] |

Spectroscopic and Crystallographic Characterization

The solid-state properties of Clopidogrel and its related compounds are critical due to the existence of different polymorphic forms which can impact stability and bioavailability.

Summary of Characterization Data

| Technique | Description of Expected Data |

| ¹H NMR | The proton NMR spectrum would confirm the molecular structure, with characteristic signals for the aromatic protons of the chlorophenyl ring, the protons of the thienopyridine ring system, and the methyl ester group. |

| ¹³C NMR | The carbon-13 NMR spectrum would show distinct signals for each carbon atom in the molecule, providing further confirmation of the structure. Differences in the aromatic region (124-136 ppm) can be observed between different polymorphic forms.[9] |

| FT-IR | The infrared spectrum would display characteristic absorption bands for the functional groups present, such as the C=O stretching of the ester at approximately 1752 cm⁻¹ and bands related to the sulfate counter-ion.[2] |

| Mass Spectrometry | Mass spectral analysis would confirm the molecular weight of the free base (321.8 g/mol ) and provide fragmentation patterns useful for structural elucidation. |

| Powder X-Ray Diffraction (PXRD) | PXRD is a key technique to identify and differentiate between the polymorphic forms of Clopidogrel hydrogen sulfate. Each polymorph exhibits a unique diffraction pattern with characteristic peaks at specific 2θ angles. |

Biological Activity and Signaling Pathway

R-(-)-Clopidogrel, like its S-(+)-enantiomer, is an antagonist of the P2Y12 receptor, although it is less active.[10] The P2Y12 receptor is a crucial component in the process of platelet activation and aggregation.

P2Y12 Receptor Signaling Pathway

The binding of adenosine (B11128) diphosphate (B83284) (ADP) to the P2Y12 receptor on platelets initiates a signaling cascade that leads to platelet activation and aggregation.[2][5] Clopidogrel, after being converted to its active metabolite by cytochrome P450 enzymes in the liver, irreversibly binds to the P2Y12 receptor, blocking the downstream signaling.[1][4] This inhibition leads to a decrease in intracellular calcium levels and an increase in cyclic adenosine monophosphate (cAMP), ultimately inhibiting platelet aggregation.[2][5]

Experimental Protocols

Detailed methodologies are essential for the accurate characterization and analysis of R-(-)-Clopidogrel Hydrogen Sulfate.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is suitable for determining the purity of R-(-)-Clopidogrel Hydrogen Sulfate and quantifying related impurities.

Instrumentation:

-

HPLC system with UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Phosphoric acid

-

Water (HPLC grade)

Procedure:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and a phosphate (B84403) buffer (pH adjusted with phosphoric acid). The exact ratio may need optimization.

-

Standard Solution Preparation: Accurately weigh and dissolve a known amount of R-(-)-Clopidogrel Hydrogen Sulfate reference standard in the mobile phase to prepare a stock solution. Prepare a series of working standard solutions by diluting the stock solution.

-

Sample Solution Preparation: Accurately weigh and dissolve the sample containing R-(-)-Clopidogrel Hydrogen Sulfate in the mobile phase to a known concentration.

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Injection volume: 20 µL

-

Column temperature: 30°C

-

UV detection wavelength: 220 nm

-

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Calculation: Calculate the purity of the sample by comparing the peak area of the analyte in the sample solution to the peak area of the reference standard.

P2Y12 Receptor Binding Assay

This assay measures the affinity of the compound for the P2Y12 receptor.

Materials:

-

Human platelet membranes or cells expressing the P2Y12 receptor

-

Radiolabeled P2Y12 antagonist (e.g., [³H]-Prasugrel active metabolite)

-

R-(-)-Clopidogrel Hydrogen Sulfate

-

Assay buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Incubation: In a microplate, combine the platelet membranes, the radiolabeled antagonist at a fixed concentration, and varying concentrations of R-(-)-Clopidogrel Hydrogen Sulfate.

-

Equilibration: Incubate the mixture to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound and free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of R-(-)-Clopidogrel Hydrogen Sulfate that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This functional assay measures the inhibitory effect of the compound on ADP-induced platelet aggregation.

Materials:

-

Platelet-rich plasma (PRP) from healthy donors

-

Adenosine diphosphate (ADP) solution

-

R-(-)-Clopidogrel Hydrogen Sulfate

-

Light transmission aggregometer

Procedure:

-

PRP Preparation: Obtain PRP by centrifugation of whole blood collected in citrate (B86180) anticoagulant.

-

Incubation: Pre-incubate the PRP with different concentrations of R-(-)-Clopidogrel Hydrogen Sulfate or vehicle control at 37°C.

-

Aggregation Induction: Add ADP to the PRP to induce platelet aggregation.

-

Measurement: Monitor the change in light transmission through the PRP sample over time using an aggregometer. As platelets aggregate, the light transmission increases.

-

Data Analysis: Determine the maximum platelet aggregation for each concentration of the test compound. Calculate the IC₅₀ value, which is the concentration that inhibits 50% of the ADP-induced platelet aggregation.

This technical guide provides a foundational understanding of the characterization of R-(-)-Clopidogrel Hydrogen Sulfate. For further in-depth analysis, it is recommended to consult the cited literature and perform specific analytical validation as required for the intended application.

References

- 1. benchchem.com [benchchem.com]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Clopidogrel Hydrogen Sulphate | LGC Standards [lgcstandards.com]

- 8. thieme-connect.com [thieme-connect.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the formation mechanism of Clopidogrel (B1663587) Related Compound C, a critical process-related impurity in the synthesis of the antiplatelet agent Clopidogrel. Understanding the genesis of this stereoisomer is paramount for the development of robust manufacturing processes and ensuring the stereochemical purity of the final active pharmaceutical ingredient (API).

Introduction: The Significance of Stereoisomerism in Clopidogrel

Clopidogrel, a thienopyridine derivative, is a prodrug that, upon metabolic activation, irreversibly inhibits the P2Y12 subtype of ADP receptor on platelets, thereby preventing platelet aggregation. The therapeutic activity of Clopidogrel resides exclusively in its (S)-enantiomer. Clopidogrel Related Compound C is the pharmacologically inactive (R)-enantiomer of Clopidogrel.[1][2] Its presence in the final drug product is strictly controlled by regulatory agencies due to the potential for altered efficacy and safety profiles. This guide focuses on the primary mechanism of its formation during the manufacturing process: the resolution of racemic Clopidogrel.

Mechanism of Formation: A Tale of Two Enantiomers

The formation of this compound is not a degradation pathway but rather a consequence of the synthetic route employed to produce the enantiomerically pure (S)-Clopidogrel. The most common industrial synthesis of Clopidogrel results in a racemic mixture of both the (S) and (R) enantiomers. The subsequent separation of these enantiomers, a process known as chiral resolution, is where Compound C is isolated.

A widely used method for this resolution involves the use of a chiral resolving agent, such as a camphor (B46023) sulfonic acid derivative. In a typical process, racemic Clopidogrel hydrochloride is treated with L-camphor sulfonic acid. This results in the selective precipitation of the diastereomeric salt of the desired (S)-enantiomer, leaving the (R)-enantiomer (Compound C) enriched in the mother liquor.[3]

From this mother liquor, this compound can be isolated by subsequent treatment with a different chiral resolving agent, D-camphorsulfonic acid, which selectively precipitates the (R)-enantiomer.[3] The isolated (R)-enantiomer can then be racemized and recycled to improve the overall process yield.[4]

The potential for racemization, or the interconversion of the (S) and (R) enantiomers, exists and is thought to proceed through the formation of an imino intermediate under certain conditions, such as in the presence of a base.[4] This underscores the importance of carefully controlling reaction conditions to maintain the stereochemical integrity of the desired (S)-enantiomer.

Data Presentation: Synthesis of this compound

The following table summarizes the quantitative data from a representative synthesis of this compound as described in the patent literature.[3]

| Parameter | Value |

| Starting Material | |

| Racemic Clopidogrel Hydrochloride | 35.8 g (0.1 mol) |

| Resolution of (S)-enantiomer | |

| L-camphor sulfonic acid | 11.6 g (0.05 mol) |

| Solvent (Ethyl Acetate) | 358 ml |

| Temperature | 0 °C |

| Time | 4 hours |

| Isolation of (R)-enantiomer (Compound C) | |

| D-camphorsulfonic acid | 11.6 g (0.05 mol) |

| Temperature | 0 °C |

| Time | 4 hours |

| Product (d-camphorsulfonic acid salt of (R)-clopidogrel) | |

| Yield | 33.39% |

| Purity (HPLC) | 99.12% |

| Melting Point | 184-186 °C |

| Specific Rotation [α]D | -56.0° |

Experimental Protocols

Synthesis of this compound (Resolution of Racemic Clopidogrel)[3]

Objective: To isolate the (R)-enantiomer of Clopidogrel (Compound C) from a racemic mixture.

Materials:

-

Racemic Clopidogrel Hydrochloride

-

Ethyl Acetate

-

Sodium Bicarbonate

-

L-camphor sulfonic acid

-

D-camphorsulfonic acid

-

Sulfuric Acid

-

Water

Procedure:

-

Preparation of Racemic Clopidogrel Free Base:

-

To a reaction flask, add 35.8 g (0.1 mol) of racemic Clopidogrel hydrochloride, 358 ml of ethyl acetate, and 100 ml of water.

-

Neutralize the mixture with sodium bicarbonate to dissociate the hydrochloride salt.

-

Separate the organic layer and dry it.

-

-

Resolution of the (S)-enantiomer:

-

To the dried organic layer containing the racemic free base, add 11.6 g (0.05 mol) of L-camphor sulfonic acid.

-

Cool the mixture to 0 °C and stir for 4 hours to allow for the precipitation of the L-camphor sulfonic acid salt of (S)-Clopidogrel.

-

Filter the precipitate to separate the (S)-enantiomer salt. The mother liquor is now enriched with the (R)-enantiomer.

-

-

Isolation of the (R)-enantiomer (Compound C):

-

To the mother liquor from the previous step, add 11.6 g (0.05 mol) of D-camphorsulfonic acid.

-

Cool the mixture to 0 °C and stir for 4 hours to precipitate the D-camphorsulfonic acid salt of (R)-Clopidogrel.

-

Filter the precipitate to obtain the crude salt of Compound C.

-

-

Formation of the Bisulfate Salt:

-

The obtained D-camphorsulfonic acid salt of (R)-Clopidogrel can be converted to the bisulfate salt (this compound) by treatment with sulfuric acid.

-

Chiral HPLC Method for the Separation of Clopidogrel Enantiomers[1]

Objective: To analytically separate and quantify the (S)- and (R)-enantiomers of Clopidogrel.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

-

Column: Chiral-AGP, 4.0 × 150 mm, 5 µm

-

Mobile Phase: 16% Acetonitrile, 1 mM N,N-dimethyloctylamine, and 10 mM ammonium (B1175870) acetate, buffered to a pH of 5.5.

-

Flow Rate: 0.9 mL/min

-

Detection Wavelength: 220 nm

-

Column Temperature: 25 °C

-

Injection Volume: 10 µL

Expected Retention Times:

-

(S)-Clopidogrel: ~14.9 minutes

-

(R)-Clopidogrel (Compound C): ~20.4 minutes

Visualizations

Caption: Synthetic pathway for the isolation of this compound.

Caption: Experimental workflow for chiral HPLC analysis of Clopidogrel.

Conclusion

The formation of this compound is intrinsically linked to the manufacturing process of (S)-Clopidogrel, arising from the resolution of a racemic mixture. A thorough understanding of the stereoselective synthesis and the potential for racemization is crucial for controlling the levels of this impurity. The implementation of robust analytical methods, such as chiral HPLC, is essential for monitoring and ensuring the stereochemical purity of the final drug substance. This guide provides a foundational understanding for researchers and professionals in the pharmaceutical industry to address the challenges associated with this critical quality attribute of Clopidogrel.

References

- 1. Chiral Stability of an Extemporaneously Prepared Clopidogrel Bisulfate Oral Suspension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. akjournals.com [akjournals.com]

- 3. CN101787033B - Method for synthesizing related substance C of clopidogrel hydrogen sulfate - Google Patents [patents.google.com]

- 4. data.epo.org [data.epo.org]

Spectroscopic and Chromatographic Profiling of Clopidogrel Impurity C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and chromatographic data for Clopidogrel Impurity C, also known as Clopidogrel Related Compound C. This document is intended to serve as a valuable resource for researchers and scientists involved in the development, manufacturing, and quality control of Clopidogrel. The information presented herein is compiled from publicly available pharmacopeial monographs and scientific literature.

Clopidogrel Impurity C is the (R)-enantiomer of Clopidogrel and is a critical substance to monitor in the synthesis and formulation of the active pharmaceutical ingredient (API).[] Its chemical name is Methyl (2R)-2-(2-chlorophenyl)-2-[6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]acetate.[2][3] The impurity is typically available as a hydrogen sulfate (B86663) salt for use as a reference standard in analytical testing.[3][4]

Chemical and Physical Data

| Parameter | Value | Reference |

| Chemical Name | Methyl (2R)-2-(2-chlorophenyl)-2-[6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]acetate hydrogen sulfate | [3][4] |

| Synonyms | This compound, (R)-Clopidogrel Hydrogen Sulfate | [3][5] |

| CAS Number | 120202-71-3 | [3] |

| Molecular Formula | C₁₆H₁₆ClNO₂S · H₂SO₄ | [3] |

| Molecular Weight | 419.90 g/mol | [6] |

Spectroscopic Data

While raw spectral data for Clopidogrel Impurity C is not widely published, the following tables summarize the expected spectroscopic characteristics based on its chemical structure and information from suppliers of the reference standard.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is a powerful tool for the structural elucidation of organic molecules. Based on the structure of Clopidogrel Impurity C, the following proton signals are expected.

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.3-7.8 | m | 4H | Aromatic protons (chlorophenyl ring) |

| ~6.8-7.2 | m | 2H | Thieno[3,2-c]pyridine ring protons |

| ~4.9-5.2 | s | 1H | Methine proton (-CH-) |

| ~3.7 | s | 3H | Methyl protons (-OCH₃) |

| ~2.8-3.5 | m | 6H | Methylene protons (dihydrothienopyridine ring) |

Note: The exact chemical shifts and coupling constants would be determined from the actual spectrum. The data presented here are estimations based on the chemical structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For Clopidogrel Impurity C, the expected molecular ion and major fragments are listed below.

| m/z | Interpretation |

| 322.07 | [M+H]⁺ of the free base (C₁₆H₁₆ClNO₂S) |

| 290.04 | [M-OCH₃]⁺ |

| 196.04 | [Thieno[3,2-c]pyridine fragment]⁺ |

| 125.01 | [Chlorophenyl fragment]⁺ |

Note: The fragmentation pattern can vary depending on the ionization technique used.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for Clopidogrel Impurity C are expected in the following regions.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 | O-H stretch (from H₂SO₄) |

| ~3000-3100 | Aromatic C-H stretch |

| ~2850-2950 | Aliphatic C-H stretch |

| ~1740 | C=O stretch (ester) |

| ~1600, ~1470 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (ester) |

| ~750 | C-Cl stretch |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

The United States Pharmacopeia (USP) provides a detailed method for the analysis of Clopidogrel and its related compounds, including Impurity C.[2][4][7][8]

-

Chromatographic System:

-

Sample Preparation:

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy (General Protocol)

-

Instrument: 400 MHz NMR Spectrometer

-

Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)

-

Sample Preparation: Dissolve an appropriate amount of the sample in the deuterated solvent.

-

Acquisition: Acquire the ¹H NMR spectrum using standard pulse sequences.

-

Data Processing: Process the raw data, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy (General Protocol)

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample.

-

Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the identification and characterization of Clopidogrel Impurity C.

This guide provides a foundational understanding of the analytical data for Clopidogrel Impurity C. For definitive identification and quantification, it is essential to use a qualified reference standard and validated analytical methods as outlined in the relevant pharmacopeias.

References

- 2. trungtamthuoc.com [trungtamthuoc.com]

- 3. Clopidogrel EP Impurity C | 120202-71-3 | SynZeal [synzeal.com]

- 4. drugfuture.com [drugfuture.com]

- 5. This compound [saitraders.co.in]

- 6. Clopidogrel EP Impurity C | CAS No- 120202-71-3 | Simson Pharma Limited [simsonpharma.com]

- 7. scribd.com [scribd.com]

- 8. Clopidogrel Bisulfate [drugfuture.com]

The Genesis of a Stereochemical Impurity: An In-depth Technical Guide to the Origin of the Clopidogrel R-isomer during Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clopidogrel (B1663587), the active S-enantiomer of methyl (αS)-α-(2-chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetate, is a cornerstone antiplatelet agent for the prevention of atherothrombotic events. The therapeutic activity of Clopidogrel resides solely in the (S)-enantiomer, while the (R)-enantiomer is not only inactive but has been associated with adverse effects in preclinical studies.[1][2] Consequently, controlling the formation of the R-isomer, designated as Clopidogrel Related Compound C in pharmacopeias, is a critical aspect of its synthesis and quality control.[3] This technical guide provides a comprehensive examination of the synthetic origins of the Clopidogrel R-isomer, detailing the key reaction stages and conditions that contribute to its formation.

Primary Origins of the R-Isomer

The presence of the undesired R-isomer of Clopidogrel in the final product can be traced back to two fundamental challenges in its chemical synthesis:

-

Lack of Absolute Stereocontrol in Racemic Syntheses: Many traditional and industrially viable synthetic routes to Clopidogrel proceed through a racemic mixture of the enantiomers. This necessitates a subsequent resolution step to isolate the desired (S)-enantiomer. By design, these routes generate a 50:50 mixture of the (S)- and (R)-isomers.

-

Racemization of Chiral Intermediates and the Final Product: Even in asymmetric syntheses designed to produce the (S)-enantiomer selectively, the chiral integrity of key intermediates or the final Clopidogrel molecule can be compromised under certain reaction conditions, leading to the in-situ formation of the R-isomer.

The following sections will delve into the specific synthetic steps where the R-isomer is either intentionally or unintentionally generated.

Racemic Synthesis and Subsequent Resolution

A common industrial approach to Clopidogrel involves the synthesis of a racemic mixture followed by chiral resolution. This is often economically advantageous as it allows for the recycling of the undesired R-isomer through racemization and re-resolution.[4][5][6][7]

A typical racemic synthesis involves the condensation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) with a derivative of 2-chlorophenylacetic acid. A key intermediate in many of these routes is racemic α-bromo-(2-chlorophenyl)acetic acid methyl ester, which upon reaction with the thienopyridine backbone, yields racemic Clopidogrel.

Logical Flow of Racemic Synthesis and Resolution

Caption: Racemic synthesis and resolution workflow for Clopidogrel.

Racemization as a Source of the R-Isomer

The stereocenter in Clopidogrel and its precursors, being α to both a phenyl ring and a carbonyl group (or a nitrile), is susceptible to epimerization, particularly under harsh reaction conditions. This racemization can occur at several stages of the synthesis.

Racemization of the α-Amino Ester Intermediate

A crucial chiral intermediate in several Clopidogrel syntheses is (S)-2-(2-chlorophenyl)glycine methyl ester. This compound is known to be prone to racemization under both acidic and basic conditions, especially at elevated temperatures.[8] The lability of the α-proton is enhanced by the adjacent phenyl and ester groups.

Patents describing the recycling of the unwanted (R)-isomer of 2-chlorophenylglycine methyl ester provide insight into the conditions that promote racemization. For instance, heating an enantiomerically enriched sample with thionyl chloride can lead to a racemic mixture.[9] This suggests that acidic conditions, such as those that might be employed during esterification or hydrolysis steps, could compromise the enantiopurity of this intermediate.

Racemization during the Esterification Step

In syntheses that proceed through the carboxylic acid precursor, (S)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid, the subsequent esterification step can be a source of the R-isomer. Standard Fischer esterification conditions, which involve heating in an alcohol with a strong acid catalyst (e.g., sulfuric acid), can provide an environment conducive to racemization of the chiral center.

Racemization of the Final Clopidogrel Molecule

While the Clopidogrel molecule is relatively stable under normal storage conditions, it can undergo racemization under certain processing conditions. The use of strong bases to neutralize the final product from its salt form or to racemize the R-isomer for recycling demonstrates the potential for epimerization at the chiral center of the final molecule. For example, treatment with potassium tert-butoxide is a documented method for racemizing (R)-Clopidogrel.[4]

Asymmetric Synthesis and the Formation of the R-Isomer

While asymmetric syntheses aim to produce the (S)-enantiomer exclusively, they often do not achieve perfect enantioselectivity, resulting in the formation of small quantities of the R-isomer.

The Asymmetric Strecker Reaction

A key step in some asymmetric syntheses of Clopidogrel is the Strecker reaction, which forms the α-amino nitrile precursor. While the use of chiral auxiliaries or catalysts can lead to high diastereomeric or enantiomeric excess, the selectivity is not always absolute. For example, an asymmetric synthesis of (S)-(+)-clopidogrel hydrogen sulfate (B86663) using a chiral auxiliary-based Strecker reaction reported a diastereomerically pure intermediate, but other catalytic asymmetric Strecker reactions have reported enantiomeric ratios of up to 94:6, indicating the formation of at least 6% of the undesired enantiomer at this early stage.[10][11]

Pathway of R-Isomer Formation in Asymmetric Synthesis

References

- 1. caymanchem.com [caymanchem.com]

- 2. pure.rug.nl [pure.rug.nl]

- 3. researchgate.net [researchgate.net]

- 4. US6800759B2 - Racemization and enantiomer separation of clopidogrel - Google Patents [patents.google.com]

- 5. WO2004074215A1 - Process for preparation of clopidogrel, its salts and pharmaceutical compositions - Google Patents [patents.google.com]

- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 7. US7446200B2 - Rapid resolution process of clopidogrel base and a process for preparation of clopidogrel bisulfate polymorph-form I - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. US20040073057A1 - Racemization of optically active 2-substituted phenyl glycine esters - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Modified asymmetric Strecker reaction of aldehyde with secondary amine: a protocol for the synthesis of S-clopidogrel (an antiplatelet agent) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Inactivity of Clopidogrel's Mirror Image: A Technical Whitepaper on the R-Enantiomer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction: The Stereochemical Dichotomy of Clopidogrel (B1663587)

Clopidogrel is a prodrug that, in its active form, irreversibly inhibits the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor on platelets, thereby preventing platelet aggregation.[1][2][3] The molecule possesses a single chiral center, leading to the existence of two enantiomers: (S)-Clopidogrel and (R)-Clopidogrel. It is exclusively the (S)-enantiomer that possesses antithrombotic activity.[4] The (R)-enantiomer is not only devoid of this therapeutic effect but has also been associated with adverse effects, such as convulsions in animal studies at high doses.[5] This stark difference in pharmacological activity underscores the critical importance of stereochemistry in drug action and metabolism.

Metabolic Fate: A Tale of Two Pathways

The biological activity of Clopidogrel is entirely dependent on its metabolic conversion in the liver. The metabolic pathways for the S- and R-enantiomers, while sharing a major route of inactivation, diverge significantly in the bioactivation process, which is the root cause of the R-enantiomer's inactivity.

The Dominant Inactivation Pathway: Carboxylesterase 1

The vast majority, approximately 85%, of an absorbed dose of Clopidogrel is rapidly hydrolyzed by human carboxylesterase 1 (CES1) in the liver to an inactive carboxylic acid derivative.[6][7][8] This pathway serves as the primary route of elimination for both the S- and R-enantiomers. Studies have shown that both enantiomers are substrates for CES1, leading to the formation of their respective inactive carboxylic acid metabolites.[9]

The Stereoselective Activation Pathway of (S)-Clopidogrel

The therapeutic efficacy of Clopidogrel lies in the minor metabolic pathway, where the S-enantiomer is converted to its active thiol metabolite in a two-step oxidative process mediated by cytochrome P450 (CYP) enzymes.[10][11][12]

-

Step 1: Formation of 2-oxo-clopidogrel: The S-enantiomer is first oxidized to an intermediate, 2-oxo-(S)-clopidogrel. This reaction is primarily catalyzed by CYP2C19, with contributions from CYP1A2 and CYP2B6.[10]

-

Step 2: Formation of the Active Thiol Metabolite: The 2-oxo-(S)-clopidogrel is then further oxidized by CYP enzymes, including CYP2C19, CYP3A4, CYP2C9, and CYP2B6, to form the active thiol metabolite.[10] This active metabolite is a diastereomeric mixture, with the H4 isomer being the pharmacologically active entity.

The Metabolic Dead End of the (R)-Enantiomer

In contrast to the S-enantiomer, the R-enantiomer does not undergo the necessary two-step bioactivation to form a pharmacologically active thiol metabolite. While it is a substrate for some CYP enzymes, the specific metabolic steps required to generate the active thiol moiety do not occur. The primary metabolic fate of the R-enantiomer is its hydrolysis by CES1 to the inactive R-carboxylic acid metabolite. This stereoselective metabolism is the fundamental reason for the pharmacological inactivity of the R-enantiomer.

Interaction with the P2Y12 Receptor: A Lack of Affinity

The active thiol metabolite of (S)-Clopidogrel forms a disulfide bridge with a cysteine residue on the P2Y12 receptor, leading to its irreversible inhibition.[13] Due to the failure of the R-enantiomer to be metabolized into a corresponding active thiol metabolite, there is no active molecule to interact with and inhibit the P2Y12 receptor. Consequently, the R-enantiomer and its primary carboxylic acid metabolite exhibit no significant binding affinity for the P2Y12 receptor and do not inhibit ADP-induced platelet aggregation.

Quantitative Data on Pharmacological Activity

The profound difference in activity between the two enantiomers is evident in in vitro platelet aggregation assays.

| Compound | Assay | Endpoint | Result | Reference |

| (S)-Clopidogrel | ADP-induced platelet aggregation in washed human platelets | IC50 | 1.9 ± 0.3 µM | [4] |

| ADP-induced platelet aggregation in washed human platelets (at 30 µM) | % Inhibition | 70 ± 1% | [4] | |

| (R)-Clopidogrel (SR 25989 C) | ADP-induced platelet aggregation in washed human platelets (at 30 µM) | % Inhibition | 32 ± 5% | [4] |

| P2Y12 Receptor Binding | Ki | Data not available in reviewed literature | ||

| Active Thiol Metabolite of (S)-Clopidogrel | ADP-induced platelet aggregation | IC50 | Data not available in reviewed literature | |

| P2Y12 Receptor Binding | Ki | Data not available in reviewed literature |

Note: The inhibitory activity observed for the R-enantiomer at a high concentration is significantly lower than that of the S-enantiomer and is not considered therapeutically relevant.

Experimental Protocols

The following are generalized protocols for key experiments used to assess the activity and metabolism of Clopidogrel enantiomers.

In Vitro Metabolism using Human Liver Microsomes

Objective: To determine the metabolic profile and rate of metabolism of the R- and S-enantiomers of Clopidogrel.

Methodology:

-

Incubation Mixture: Prepare an incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL protein), the Clopidogrel enantiomer (e.g., 1 µM), and a NADPH-regenerating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase) in a phosphate (B84403) buffer (pH 7.4).

-

Incubation: Pre-warm the mixture at 37°C for 5 minutes before initiating the reaction by adding the Clopidogrel enantiomer. Incubate at 37°C with gentle shaking.

-

Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Preparation: Samples are centrifuged to precipitate proteins, and the supernatant is collected.

-

LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the parent enantiomer and its metabolites.

ADP-Induced Platelet Aggregation Assay (Light Transmission Aggregometry)

Objective: To measure the inhibitory effect of Clopidogrel enantiomers on platelet aggregation.

Methodology:

-

Sample Preparation: Platelet-rich plasma (PRP) is prepared from fresh human blood collected in sodium citrate (B86180) tubes by centrifugation. Platelet-poor plasma (PPP) is prepared by further centrifugation at a higher speed.

-

Instrumentation: A light transmission aggregometer is used, with PPP as the reference (100% aggregation).

-

Incubation: PRP is incubated with either the test compound (R- or S-enantiomer at various concentrations) or vehicle control at 37°C for a specified pre-incubation time.

-

Aggregation Induction: Platelet aggregation is initiated by adding a standard concentration of ADP (e.g., 5-20 µM).

-

Measurement: The change in light transmission is recorded for a set period (e.g., 5-10 minutes).

-

Data Analysis: The maximum percentage of platelet aggregation is determined, and IC50 values are calculated from the concentration-response curves.[14][15][16]

P2Y12 Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Ki) of Clopidogrel enantiomers or their metabolites to the P2Y12 receptor.

Methodology:

-

Receptor Source: Membranes from human platelets or cell lines recombinantly expressing the human P2Y12 receptor are used.[17][18]

-

Radioligand: A radiolabeled P2Y12 antagonist, such as [³H]PSB-0413, is used.[17][19]

-

Assay Buffer: A suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) is prepared.

-

Competition Assay: A constant concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (R- or S-enantiomer or their metabolites).

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid vacuum filtration through a glass fiber filter.

-

Quantification: The radioactivity retained on the filter is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[17]

Visualizing the Metabolic Disparity and Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the key pathways and relationships discussed.

Conclusion

The pharmacological inactivity of the R-enantiomer of Clopidogrel is a clear and well-established phenomenon rooted in the stereoselectivity of its metabolic pathways. While both enantiomers are primarily inactivated by carboxylesterase 1, only the therapeutically used S-enantiomer undergoes the requisite two-step oxidative bioactivation by CYP450 enzymes to form the active thiol metabolite that irreversibly inhibits the P2Y12 receptor. The R-enantiomer is a metabolic dead end in terms of generating an active antiplatelet agent. This comprehensive understanding is paramount for ensuring the quality, safety, and efficacy of Clopidogrel in clinical practice and provides a compelling case study on the importance of stereoisomerism in pharmacology and drug development. Future research could focus on elucidating the precise kinetic differences in the metabolism of the two enantiomers by individual CYP and CES isozymes to further refine our understanding of this critical drug.

References

- 1. researchgate.net [researchgate.net]

- 2. Clopidogrel: interactions with the P2Y12 receptor and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. P2Y12, a new platelet ADP receptor, target of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modeling Ligand Recognition at the P2Y12 Receptor in Light of X-Ray Structural Information - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Carboxylesterase 1 as a determinant of clopidogrel metabolism and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of carboxylesterase-1 alters clopidogrel metabolism and disposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antiplatelet agents aspirin and clopidogrel are hydrolyzed by distinct carboxylesterases, and clopidogrel is transesterificated in the presence of ethyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolic activation of clopidogrel: in vitro data provide conflicting evidence for the contributions of CYP2C19 and PON1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Metabolism of Clopidogrel: CYP2C19 Is a Minor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Metabolism of Clopidogrel: CYP2C19 Is a Minor Pathway [ouci.dntb.gov.ua]

- 13. The active metabolite of Clopidogrel disrupts P2Y12 receptor oligomers and partitions them out of lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Light transmittance aggregometry induced by different concentrations of adenosine diphosphate to monitor clopidogrel therapy: a methodological study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Insights into the interpretation of light transmission aggregometry for evaluation of platelet aggregation inhibition by clopidogrel [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. The platelet P2Y(12) receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [(3)H]PSB-0413 - PubMed [pubmed.ncbi.nlm.nih.gov]

Chiral Inversion of Clopidogrel: A Technical Guide on the Potential Conversion to its R-Enantiomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential for chiral inversion of the antiplatelet agent Clopidogrel (B1663587) from its active (S)-enantiomer to its inactive and potentially convulsive (R)-enantiomer, herein referred to as Compound C. Clopidogrel, a thienopyridine derivative, is a prodrug that requires hepatic biotransformation to exert its therapeutic effect of inhibiting platelet aggregation.[1][2][3][4][5] The stereochemistry of Clopidogrel is critical, as only the (S)-enantiomer possesses the desired pharmacological activity, while the (R)-enantiomer is inactive and has been associated with adverse effects in animal studies.[5][6][7][8] This document consolidates available data on the conditions and extent of this chiral inversion, details relevant experimental methodologies, and visually represents the metabolic and analytical pathways.

Quantitative Data on Chiral Inversion

The potential for the active (S)-Clopidogrel to convert to its inactive (R)-enantiomer has been investigated under various conditions. The following tables summarize the key quantitative findings from in vivo and in vitro studies.

Table 1: In Vivo Chiral Inversion of Clopidogrel in Rats

| Species | Administration Route | Dose | Duration of Administration | Percentage of (R)-Carboxylic Acid Metabolite Detected | Reference |

| Male and Female Rats | Oral | Various dose levels | Repeated | 4% to 8% | [7][8] |

Note: The chiral inversion in vivo was assessed by monitoring the plasma concentrations of the carboxylic acid metabolites of the (S)- and (R)-enantiomers due to the rapid metabolism and low plasma levels of the parent drug.[7][8]

Table 2: In Vitro Non-Enzymatic Chiral Inversion of (S)-Clopidogrel

| Medium | Temperature | pH | Estimated Half-life for Inversion | Reference |

| 0.1 M Phosphate (B84403) Buffers | 37°C | pH dependent | 7 to 12 days | [7][8] |

Table 3: Chiral Stability of Extemporaneously Prepared Clopidogrel Oral Suspension

| Storage Condition | Duration | Percentage of (S)-Enantiomer Retained | Percentage of (R)-Enantiomer Formed | Reference |

| Room Temperature (25°C) | 60 days | >98% | <2% | [9][10] |

| Refrigerated (4°C) | 60 days | >98% (less inversion than at room temp) | Not specified, but less than room temperature | [9][10] |

Metabolic Pathway of Clopidogrel

Clopidogrel undergoes extensive metabolism, primarily in the liver. A significant portion, approximately 85%, is hydrolyzed by esterases to an inactive carboxylic acid derivative.[6][11] The remaining fraction is converted to its active thiol metabolite through a two-step oxidative process mediated by cytochrome P450 (CYP) enzymes.[2][11]

Experimental Protocols

This section details the methodologies employed in key studies to assess the chiral inversion of Clopidogrel.

In Vivo Chiral Inversion Assessment in Rats

Objective: To determine the extent of in vivo chiral inversion of (S)-Clopidogrel to (R)-Clopidogrel after oral administration.

Methodology:

-

Drug Administration: Repeated oral administration of various doses of Clopidogrel.[7][8]

-

Sample Collection: Blood samples are collected at specified time points. Plasma is separated for analysis.

-

Sample Preparation: Due to the rapid metabolism of Clopidogrel, the analysis focuses on its more stable carboxylic acid metabolites. Plasma samples are processed to extract these metabolites.

-

Stereoselective Assay: The plasma concentrations of the (S)- and (R)-carboxylic acid metabolites are quantified using a stereoselective high-performance liquid chromatography (HPLC) method with a chiral stationary phase.[7][8]

-

Data Analysis: The percentage of the (R)-carboxylic acid metabolite relative to the total carboxylic acid metabolite concentration is calculated to estimate the extent of chiral inversion.

In Vitro Non-Enzymatic Chiral Inversion Study

Objective: To evaluate the rate of non-enzymatic chiral inversion of (S)-Clopidogrel in aqueous buffer solutions.

Methodology:

-

Test Substance: (S)-Clopidogrel.

-

Incubation Medium: 0.1 M phosphate buffers at various pH values.[7][8]

-

Incubation Conditions: Samples are incubated at a constant temperature of 37°C.[7][8]

-

Time Points: Aliquots are withdrawn at predetermined time intervals over an extended period (e.g., up to 45 days).[7]

-

Analytical Method: The concentrations of the (S)- and (R)-enantiomers of Clopidogrel are determined by chiral HPLC. Proton NMR (¹H NMR) can also be used for structural confirmation.[7][8]

-

Data Analysis: The rate of inversion is calculated, and the half-life for the conversion of the (S)-enantiomer to the (R)-enantiomer is estimated.[7][8]

Chiral Stability Analysis of an Oral Suspension

Objective: To assess the chiral stability of an extemporaneously prepared oral suspension of Clopidogrel.

Methodology:

-

Preparation of Suspension: A 5 mg/mL oral suspension of Clopidogrel bisulfate is prepared from commercially available tablets using a suitable vehicle (e.g., Ora-Plus and Ora-Sweet).[9][10]

-

Storage Conditions: The suspension is stored in light-resistant bottles at both refrigerated (4°C) and room temperature (25°C).[9][10]

-

Sampling: Samples are collected immediately after preparation and at various time points (e.g., 7, 14, 28, and 60 days).[9][10]

-

Analytical Method: High-performance liquid chromatography (HPLC) with a chiral column (e.g., Chiral-AGP) is used to separate and quantify the (S)- and (R)-enantiomers of Clopidogrel.[9]

-

Data Analysis: The percentage of each enantiomer is calculated at each time point to determine the extent of chiral inversion over the study period.[9]

Workflow for Assessing Chiral Inversion

The logical flow for investigating the potential chiral inversion of a compound like Clopidogrel involves a series of in vitro and in vivo experiments, coupled with robust analytical methods.

Conclusion

The available evidence suggests that the chiral inversion of (S)-Clopidogrel to its inactive (R)-enantiomer (Compound C) is a slow, non-enzymatic process.[7][8] In vivo studies in rats have shown a limited conversion of 4-8%.[7][8] Furthermore, in vitro studies confirm the slow rate of this inversion, with half-lives of several days in aqueous solutions and minimal conversion in a pharmaceutical suspension over a 60-day period.[7][8][9][10] While the potential for chiral inversion exists, its rate appears to be low under physiological and standard storage conditions. Nevertheless, for drug development and formulation, it remains a critical parameter to monitor to ensure the safety and efficacy of Clopidogrel-based therapies. The use of validated stereoselective analytical methods is paramount in controlling the enantiomeric purity of the drug substance and product.

References

- 1. ClinPGx [clinpgx.org]

- 2. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure and stereochemistry of the active metabolite of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scholar.unair.ac.id [scholar.unair.ac.id]

- 7. Very slow chiral inversion of clopidogrel in rats: a pharmacokinetic and mechanistic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Chiral Stability of an Extemporaneously Prepared Clopidogrel Bisulfate Oral Suspension - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chiral stability of an extemporaneously prepared clopidogrel bisulfate oral suspension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolic activation of clopidogrel: in vitro data provide conflicting evidence for the contributions of CYP2C19 and PON1 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Clopidogrel and its Impurities in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of clopidogrel (B1663587) and its key impurities in human plasma. Clopidogrel, a prodrug, is widely prescribed as an antiplatelet agent.[1] Monitoring its levels, along with its metabolites and potential impurities, in plasma is crucial for pharmacokinetic studies and ensuring drug safety and efficacy. This method is designed for researchers, scientists, and drug development professionals requiring a robust bioanalytical workflow. The protocol details sample preparation, chromatographic separation, and mass spectrometric detection, and includes quantitative data for validation.

Introduction

Clopidogrel is a thienopyridine derivative that requires a two-step metabolic process to form its active thiol metabolite, which irreversibly inhibits the P2Y12 subtype of the ADP receptor, thus preventing platelet aggregation.[1][2] During its manufacturing process and storage, or through degradation, various impurities can arise. These impurities may include process-related substances and degradation products formed under conditions such as hydrolysis and oxidation.[3][4][5][6] Therefore, a reliable analytical method to quantify clopidogrel and its impurities in a biological matrix like plasma is essential. LC-MS/MS offers high sensitivity and selectivity, making it the ideal technique for this purpose.[1]

Experimental

Target Analytes

This method is optimized for the quantification of clopidogrel and the following potential impurities:

-

Clopidogrel Carboxylic Acid (SR 26334): The major inactive metabolite formed by hydrolysis.[4][7]

-

Clopidogrel N-oxide: An oxidation product.[4]

-

Clopidogrel Related Compound A (R-enantiomer): A stereoisomeric impurity.

-

Clopidogrel Related Compound B: A process-related impurity.

-

Clopidogrel Related Compound C: A process-related impurity.

Internal Standard

A stable isotope-labeled analog, Clopidogrel-d4, is used as the internal standard (IS) for the quantification of clopidogrel. For the impurities, corresponding stable isotope-labeled internal standards should be used where available; otherwise, a structurally similar compound with stable chromatographic and mass spectrometric behavior can be employed.

Sample Preparation Protocol

A protein precipitation method is employed for the extraction of analytes from human plasma.[8]

-

Sample Thawing: Thaw frozen plasma samples at room temperature.

-

Aliquoting: Pipette 100 µL of plasma into a 1.5 mL polypropylene (B1209903) tube.

-

Internal Standard Spiking: Add 10 µL of the internal standard working solution (containing Clopidogrel-d4 and other relevant internal standards in 50% methanol) to the plasma sample.

-

Vortexing: Vortex the sample for 10 seconds.

-

Protein Precipitation: Add 300 µL of acetonitrile (B52724) to the sample.

-

Vortexing: Vortex mix for 1 minute to ensure complete protein precipitation.[8]

-

Centrifugation: Centrifuge the tubes at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[8]

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Injection: Inject an appropriate volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.

Liquid Chromatography

-

System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is suitable for separation.[8]

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[8]

-

Flow Rate: 0.2 mL/min.[8]

-

Gradient: A gradient elution can be optimized to ensure separation of all analytes. A typical gradient might be:

-

0-1 min: 30% B

-

1-5 min: 30-70% B

-

5-6 min: 70-95% B

-

6-7 min: 95% B

-

7-8 min: 95-30% B

-

8-10 min: 30% B

-

-

Column Temperature: 35 °C.[8]

Mass Spectrometry

-

System: A triple quadrupole mass spectrometer.

-

Ionization: Electrospray ionization (ESI) in positive mode.[9]

-

Detection Mode: Multiple Reaction Monitoring (MRM).[9]

Table 1: Optimized MRM Transitions and Mass Spectrometer Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Clopidogrel | 322.1 | 212.1 | 100 | 15 |

| Clopidogrel-d4 (IS) | 326.1 | 216.1 | 100 | 15 |

| Clopidogrel Carboxylic Acid | 308.0 | 198.0 | 100 | 20 |

| Clopidogrel N-oxide | 338.0 | 183.0 | 100 | 25 |

| Related Compound A | 322.1 | 212.1 | 100 | 15 |

| Related Compound B | Varies | Varies | 100 | Varies |

| Related Compound C | Varies | Varies | 100 | Varies |

Note: The m/z values for Related Compounds B and C would need to be determined based on their specific chemical structures.

Quantitative Data Summary

The method was validated according to regulatory guidelines. The following tables summarize the quantitative performance of the assay for clopidogrel and its primary metabolite.

Table 2: Calibration Curve and Linearity